Kalafungin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

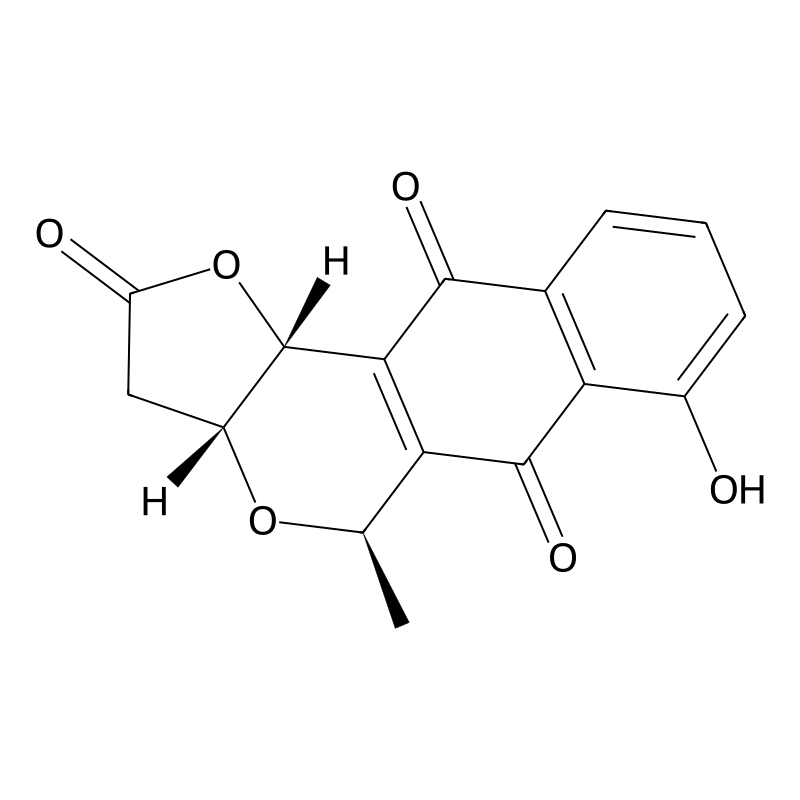

Kalafungin is a naturally occurring compound belonging to the class of polyketides, specifically identified as a type of anthraquinone. It is primarily produced by certain species of the actinobacteria, particularly Streptomyces tanashiensis. Kalafungin exhibits a complex molecular structure characterized by multiple aromatic rings and functional groups, contributing to its unique chemical properties and biological activities.

- Reduction Reactions: Kalafungin can undergo one-electron reduction processes, which have been studied using pulse radiolysis techniques. This involves the generation of semiquinone radicals, which are crucial for understanding its redox behavior and potential applications in medicinal chemistry .

- Tandem Reactions: The synthesis of kalafungin often involves tandem reactions such as the Michael–Dieckmann reaction, which facilitates the formation of complex molecular architectures from simpler precursors .

Kalafungin exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Research indicates that it possesses:

- Antimicrobial Properties: Kalafungin demonstrates efficacy against various bacterial strains, making it a candidate for antibiotic development .

- Antitumor Activity: Preliminary studies suggest that kalafungin may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanisms and therapeutic potential.

The synthesis of kalafungin has been achieved through several methodologies, including:

- Natural Biosynthesis: Isolated from Streptomyces tanashiensis, kalafungin is produced through a series of enzymatic reactions involving polyketide synthases .

- Total Synthesis: Various synthetic routes have been developed, including:

- Cuprous Iodide-Catalyzed Reactions: This method employs copper(I) iodide to facilitate the coupling of arylethynes and diazoacetates, leading to the formation of kalafungin .

- Tandem Michael–Dieckmann Approach: This strategy combines multiple reaction steps to construct the complex structure of kalafungin efficiently .

Kalafungin's unique properties lend it potential applications in several fields:

- Pharmaceuticals: Due to its antimicrobial and antitumor activities, kalafungin is being explored as a lead compound for drug development.

- Agriculture: Its antimicrobial properties may also find applications in agricultural settings for protecting crops against pathogens.

Interaction studies involving kalafungin have focused on its biochemical behavior and potential interactions with other compounds. Findings indicate that kalafungin can form complexes with various biological molecules, influencing its bioactivity and stability. Further studies are needed to fully understand these interactions and their implications for therapeutic use.

Kalafungin shares structural and functional similarities with several other compounds within the polyketide family. Here are some notable comparisons:

Kalafungin's uniqueness lies in its specific structural features and biological activities that differentiate it from these similar compounds. Its potential as a lead compound for further drug development makes it a subject of ongoing research.

The biosynthesis of kalafungin in Streptomyces tanashiensis follows the characteristic Type II PKS mechanism, which differs fundamentally from the modular Type I PKS systems through its use of dissociated, monofunctional enzymes that operate iteratively [6] [7]. Type II PKSs are responsible for producing the vast majority of aromatic polyketide antibiotics found in actinomycetes, including kalafungin, and represent one of nature's most efficient systems for generating structurally complex polycyclic aromatic compounds [8] [9].

The Type II PKS system in Streptomyces tanashiensis consists of a minimal PKS core that includes essential catalytic components working in concert to assemble the polyketide backbone [6] [7]. This minimal PKS represents the fundamental enzymatic machinery required for polyketide chain assembly and serves as the foundation upon which additional tailoring enzymes build to create the final kalafungin structure.

Role of Type II PKS in Kalafungin Assembly

The Type II PKS system responsible for kalafungin biosynthesis employs a heterodimeric ketosynthase-chain length factor (KS-CLF) complex that serves as the central catalytic engine for polyketide chain assembly [6] [8] [10]. Unlike the homodimeric ketosynthases found in fatty acid biosynthesis, the KS-CLF heterodimer represents a specialized adaptation that provides both catalytic activity and precise control over the final chain length of the polyketide product [10] [11].

The ketosynthase (KS) subunit contains the catalytic cysteine residue essential for the decarboxylative Claisen condensation reactions that extend the growing polyketide chain [6] [7]. This cysteine forms a transient thioester bond with the growing acyl chain, positioning it for nucleophilic attack by the incoming malonyl-acyl carrier protein (ACP) substrate. The chain length factor (CLF) subunit, while lacking catalytic activity itself, plays a crucial role in determining when chain elongation terminates [10] [11]. The CLF contains a deep substrate-binding pocket that accommodates the growing polyketide chain and controls the number of condensation cycles that occur before the mature poly-β-ketoacyl intermediate is released for further processing [12] [10].

In the kalafungin biosynthetic system, the KS-CLF heterodimer catalyzes the assembly of an octaketide backbone through seven iterative condensation reactions [4] [2]. Each condensation cycle involves the decarboxylative addition of a malonyl-CoA-derived two-carbon unit to the growing chain, with the carboxyl group being released as carbon dioxide during the reaction [6] [7]. This process generates a highly reactive poly-β-ketoacyl-ACP intermediate that serves as the substrate for subsequent cyclization and aromatization reactions.

The acyl carrier protein (ACP) functions as the central hub for substrate delivery and intermediate shuttling throughout the biosynthetic process [8] [13] [14]. The ACP is post-translationally modified with a 4'-phosphopantetheine prosthetic group that provides a flexible arm terminating in a free thiol group [13] [14]. This thiol moiety forms thioester bonds with acyl intermediates, allowing the ACP to shuttle substrates between different enzyme active sites while maintaining the growing polyketide chain in an activated form suitable for further enzymatic transformations.

Key Enzymatic Steps and Intermediate Metabolites

The biosynthetic assembly of kalafungin involves a precisely orchestrated sequence of enzymatic transformations that convert simple acetate and malonate building blocks into the complex benzoisochromanequinone structure [4] [15] [7]. The process begins with the loading of an acetyl starter unit onto the ACP, followed by iterative chain extension through malonyl-CoA incorporation, ultimately yielding a nascent poly-β-ketoacyl intermediate that undergoes cyclization and aromatization to form the characteristic kalafungin core structure.

The initiation of kalafungin biosynthesis involves the loading of an acetyl-CoA starter unit onto the phosphopantetheine arm of the ACP through the action of a malonyl-CoA:ACP transacylase (MAT) [6] [7] [14]. In many Type II PKS systems, including those related to kalafungin biosynthesis, the MAT enzyme is often recruited from the housekeeping fatty acid synthase pathway, demonstrating the evolutionary relationship between primary and secondary metabolism [14]. The acetyl-ACP intermediate is then transferred to the active site cysteine of the KS subunit, where it serves as the acceptor for the first decarboxylative condensation reaction.

Chain elongation proceeds through seven iterative cycles of malonyl-CoA incorporation, each catalyzed by the KS-CLF heterodimer [4] [7]. During each elongation cycle, malonyl-CoA is first loaded onto a second molecule of ACP by the MAT enzyme, generating malonyl-ACP [14]. The malonyl-ACP then delivers its activated malonyl unit to the KS-CLF active site, where decarboxylative condensation occurs between the growing acyl chain and the incoming malonyl unit [6] [7]. This reaction extends the polyketide backbone by two carbons while releasing carbon dioxide, ultimately generating an octaketide poly-β-ketoacyl-ACP intermediate.

A critical early intermediate in kalafungin biosynthesis is (S)-4-dihydro-9-hydroxy-1-methyl-10-oxo-3H-naphtho[2,3-c]pyran-3-acetic acid, commonly referred to as (S)-DNPA [4] [15]. This chiral intermediate represents the first committed step toward benzoisochromanequinone formation and is generated through the stereospecific reduction of a specific carbonyl group in the polyketide chain by a ketoreductase enzyme [4]. The formation of (S)-DNPA establishes the stereochemical foundation for the subsequent cyclization reactions that generate the characteristic pyran ring system found in kalafungin.

Following the formation of (S)-DNPA, the biosynthetic pathway proceeds through additional intermediates including 6-deoxy-dihydrokalafungin (DDHK) and dihydrokalafungin (DHK) [4]. DDHK represents a non-lactonized and 6-deoxy form of kalafungin, while DHK is the non-lactonized form that serves as a direct precursor to the final kalafungin structure [4]. The conversion of DHK to kalafungin involves lactonization to form the characteristic γ-lactone ring that is essential for the biological activity of the compound.

The cyclization and aromatization processes that convert the linear poly-β-ketoacyl intermediate into the polycyclic kalafungin structure are catalyzed by specialized aromatase/cyclase (ARO/CYC) enzymes [7] [16] [17]. These enzymes catalyze regiospecific cyclization reactions that determine the final ring connectivity pattern of the aromatic polyketide [16] [17]. In the kalafungin pathway, the ARO/CYC enzymes promote cyclization patterns that generate the benzoisochromanequinone core structure characteristic of this family of natural products.

Genetic Cluster Organization

The genetic organization of secondary metabolite biosynthetic pathways in Streptomyces species typically follows a clustered arrangement, where genes encoding enzymes for a specific biosynthetic pathway are located in close proximity on the chromosome [3] [18] [19]. This clustering facilitates coordinated regulation of gene expression and allows for efficient horizontal transfer of entire biosynthetic capabilities between different bacterial strains. The kalafungin biosynthetic gene cluster exemplifies this organizational principle and shares significant structural similarities with other benzoisochromanequinone biosynthetic clusters.

Identification of kal Gene Loci (e.g., kalI to kalVII)

The kalafungin biosynthetic gene cluster was initially identified through molecular cloning and hybridization studies using actinorhodin biosynthetic genes as probes [3] [18]. These early investigations revealed that a 14-kilobase DNA fragment from Streptomyces tanashiensis strain Kala contained the essential genetic information required for kalafungin production [3] [18] [19]. Subsequent genetic complementation analyses using kalafungin-nonproducing mutants confirmed that this DNA region harbored at least seven genes, designated kalI through kalVII, that correspond to distinct steps in the kalafungin biosynthetic pathway [2] [3].

The kal gene cluster exhibits a typical Type II PKS organization, with genes encoding the minimal PKS components located at the core of the cluster, flanked by genes encoding tailoring enzymes and regulatory proteins [3] [18]. Comparative sequence analysis revealed significant homology between several kal genes and their counterparts in the actinorhodin (act) and medermycin (med) biosynthetic clusters, consistent with the structural similarities shared among these benzoisochromanequinone natural products [3] [4].

The kalI gene likely encodes a component of the minimal PKS, possibly the ketosynthase subunit responsible for catalyzing the decarboxylative condensation reactions that assemble the polyketide backbone [3]. The kalII and kalIII genes are predicted to encode additional minimal PKS components, including the chain length factor and acyl carrier protein, based on their homology to corresponding genes in related biosynthetic clusters [3] [18]. These core PKS genes are essential for the initial assembly of the poly-β-ketoacyl intermediate that serves as the precursor for all subsequent modifications.

The kalIV, kalV, kalVI, and kalVII genes are believed to encode tailoring enzymes responsible for the cyclization, aromatization, and post-PKS modifications that convert the linear polyketide intermediate into the final kalafungin structure [3] [18]. These genes show varying degrees of homology to cyclases, ketoreductases, and oxygenases found in related biosynthetic pathways, suggesting that they perform analogous functions in kalafungin biosynthesis [3]. The precise biochemical functions of each kal gene product remain to be fully elucidated through detailed enzyme characterization studies.

Hybridization studies using individual kal genes as probes revealed that five of the seven genes (kalI, kalIII, kalV, and kalVI) showed significant homology to actinorhodin biosynthetic genes, while two genes (kalII and kalVII) appeared to be unique to the kalafungin pathway [3]. This pattern suggests that kalafungin and actinorhodin biosynthesis share common early steps but diverge in later stages of the pathway, consistent with their structural similarities and differences.

Regulatory Mechanisms and Transcriptional Control

The regulation of kalafungin biosynthesis involves multiple layers of control that coordinate gene expression with physiological conditions and developmental processes in Streptomyces tanashiensis [2] [4] [20]. Like other secondary metabolite pathways in streptomycetes, kalafungin production is subject to complex regulatory networks that respond to environmental stimuli, nutrient availability, and cell density signals. Understanding these regulatory mechanisms is crucial for optimizing kalafungin production and engineering improved producer strains.

Pathway-specific regulation of kalafungin biosynthesis likely involves dedicated transcriptional regulators that control the expression of kal cluster genes [3] [18]. Many Type II PKS gene clusters contain pathway-specific regulatory genes that encode transcriptional activators or repressors responsible for coordinating the expression of biosynthetic genes [20] [21]. In the kalafungin gene cluster, regulatory genes are predicted to be present based on the organization of related biosynthetic clusters, although their specific identities and mechanisms of action remain to be fully characterized.

The production of kalafungin can be significantly enhanced through mutagenesis approaches, suggesting that the pathway is subject to negative regulatory control under standard laboratory conditions [2] [4] [5]. UV mutagenesis of Streptomyces tanashiensis has been shown to yield mutant strains with up to three-fold increases in kalafungin production compared to the wild-type strain [5]. These improvements likely result from mutations that relieve negative regulatory constraints or enhance the expression of biosynthetic genes.

Export regulation represents another critical aspect of kalafungin biosynthesis control, as the compound must be efficiently transported out of the producing cell to prevent self-toxicity [15] [22]. Studies of related benzoisochromanequinone pathways have identified export systems that couple antibiotic biosynthesis with efflux pump expression through the action of TetR-family regulatory proteins [15] [22]. These regulators respond to pathway intermediates and final products as ligands, ensuring that export machinery is activated coincident with antibiotic production.

The ActR regulatory system, characterized in actinorhodin biosynthesis, provides a model for understanding kalafungin export regulation [15] [22]. ActR functions as a repressor of the actA efflux pump gene and is relieved of its repressive activity by binding to pathway intermediates such as (S)-DNPA and kalafungin itself [15] [22]. This mechanism allows the export system to respond sensitively to the initiation of antibiotic biosynthesis, providing a molecular link between production and resistance. Similar regulatory circuits likely operate in kalafungin biosynthesis, given the structural relationship between these pathways and the shared use of common intermediates.

Transcriptional control of kalafungin biosynthesis is also influenced by global regulatory systems that coordinate secondary metabolism with primary cellular processes [20]. The A-factor regulatory cascade, well-characterized in Streptomyces griseus, exemplifies how small molecule signals can coordinate the expression of multiple secondary metabolite pathways with morphological development [20]. Similar γ-butyrolactone signaling systems may operate in Streptomyces tanashiensis to control the timing and extent of kalafungin production in response to population density and environmental conditions.

The integration of kalafungin biosynthesis with cellular metabolism extends to the level of precursor availability and competition with primary metabolic pathways [4] [21]. The production of malonyl-CoA building blocks required for polyketide assembly depends on the activity of acetyl-CoA carboxylase and other central metabolic enzymes [4]. Regulatory mechanisms that balance the allocation of acetyl-CoA between primary metabolism and secondary metabolite production likely play important roles in determining kalafungin yields under different growth conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Kakinuma S, Ikeda H, Omura S, Hopwood DA. Biosynthesis of kalafungin in Streptomyces tanashiensis. J Antibiot (Tokyo). 1990 Apr;43(4):391-6. PubMed PMID: 2351613.

3: Lü J, He Q, Huang L, Cai X, Guo W, He J, Zhang L, Li A. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain. PLoS One. 2015 Feb 19;10(2):e0117690. doi: 10.1371/journal.pone.0117690. eCollection 2015. PubMed PMID: 25695632; PubMed Central PMCID: PMC4335000.

4: Kakinuma S, Ikeda H, Takada Y, Tanaka H, Hopwood DA, Omura S. Production of the new antibiotic tetrahydrokalafungin by transformants of the kalafungin producer Streptomyces tanashiensis. J Antibiot (Tokyo). 1995 Jun;48(6):484-7. PubMed PMID: 7622434.

5: Fernandes RA, Chavan VP, Mulay SV, Manchoju A. A chiron approach to the total synthesis of (-)-juglomycin A, (+)-kalafungin, (+)-frenolicin B, and (+)-deoxyfrenolicin. J Org Chem. 2012 Nov 16;77(22):10455-60. doi: 10.1021/jo3019939. Epub 2012 Oct 31. PubMed PMID: 23088749.

6: Johnson LE, Dietz A. Kalafungin, a new antibiotic produced by Streptomyces tanashiensis strain Kala. Appl Microbiol. 1968 Dec;16(12):1815-21. PubMed PMID: 5726156; PubMed Central PMCID: PMC547777.

7: Karwowski JP, Jackson M, Theriault RJ, Prokop JF, Maus ML, Hansen CF, Hensey DM. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity. J Antibiot (Tokyo). 1988 Sep;41(9):1205-11. PubMed PMID: 3182401.

8: Hoeksema H, Krueger WC. Kalafungin. II. Chemical transformations and the absolute configuration. J Antibiot (Tokyo). 1976 Jul;29(7):704-9. PubMed PMID: 956056.

9: Hochlowski JE, Brill GM, Andres WW, Spanton SG, McAlpine JB. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization. J Antibiot (Tokyo). 1987 Apr;40(4):401-7. PubMed PMID: 3583911.

10: Tsujibo H, Sakamoto T, Miyamoto K, Kusano G, Ogura M, Hasegawa T, Inamori Y. Isolation of cytotoxic substance, kalafungin from an alkalophilic actinomycete, Nocardiopsis dassonvillei subsp. prasina. Chem Pharm Bull (Tokyo). 1990 Aug;38(8):2299-300. PubMed PMID: 2279296.

11: Bergy ME. Kalafungin, a new broad spectrum antibiotic. Isolation and characterization. J Antibiot (Tokyo). 1968 Jul;21(7):454-7. PubMed PMID: 4303501.

12: Eid CN, Shim J, Bikker J, Lin M. Direct oxa-Pictet-Spengler cyclization to the natural (3a,5)-trans-stereochemistry in the syntheses of (+)-7-deoxyfrenolicin B and (+)-7-deoxykalafungin. J Org Chem. 2009 Jan 2;74(1):423-6. doi: 10.1021/jo801945n. PubMed PMID: 19053617.

13: Rosenfeld EL, Laubach HE. Effects of sugars on the anthelmintic activity of kalafungin. J Parasitol. 1986 Oct;72(5):770-2. PubMed PMID: 3806325.

14: Tatsuta K, Akimoto K, Annaka M, Ohno Y, Kinoshita M. Enantiodivergent total syntheses of (-)-nanaomycin D and its enantiomer, (+)-kalafungin. J Antibiot (Tokyo). 1985 May;38(5):680-2. PubMed PMID: 4019313.

15: Oja T, San Martin Galindo P, Taguchi T, Manner S, Vuorela PM, Ichinose K, Metsä-Ketelä M, Fallarero A. Effective Antibiofilm Polyketides against Staphylococcus aureus from the Pyranonaphthoquinone Biosynthetic Pathways of Streptomyces Species. Antimicrob Agents Chemother. 2015 Oct;59(10):6046-52. doi: 10.1128/AAC.00991-15. Epub 2015 Jul 20. PubMed PMID: 26195520; PubMed Central PMCID: PMC4576117.

16: Tahlan K, Ahn SK, Sing A, Bodnaruk TD, Willems AR, Davidson AR, Nodwell JR. Initiation of actinorhodin export in Streptomyces coelicolor. Mol Microbiol. 2007 Feb;63(4):951-61. PubMed PMID: 17338074.

17: Valton J, Fontecave M, Douki T, Kendrew SG, Nivière V. An aromatic hydroxylation reaction catalyzed by a two-component FMN-dependent Monooxygenase. The ActVA-ActVB system from Streptomyces coelicolor. J Biol Chem. 2006 Jan 6;281(1):27-35. Epub 2005 Nov 2. PubMed PMID: 16267053.

18: Kakinuma S, Ikeda H, Tanaka H, Omura S. Isolation of restriction-reduced mutants from Streptomyces. Agric Biol Chem. 1990 Oct;54(10):2611-7. PubMed PMID: 1368599.

19: Taguchi T, Okamoto S, Hasegawa K, Ichinose K. Epoxyquinone formation catalyzed by a two-component flavin-dependent monooxygenase involved in biosynthesis of the antibiotic actinorhodin. Chembiochem. 2011 Dec 16;12(18):2767-73. doi: 10.1002/cbic.201100571. Epub 2011 Nov 15. PubMed PMID: 22086671.

20: Okabe T, Nomoto K, Funabashi H, Okuda S, Suzuki H, Tanaka N. Lactoquinomycin, a novel anticancer antibiotic. II. Physico-chemical properties and structure assignment. J Antibiot (Tokyo). 1985 Oct;38(10):1333-6. PubMed PMID: 3840792.